molecular formula C15H12N4O3 B2957117 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde CAS No. 724755-47-9

3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde

Cat. No. B2957117
CAS RN: 724755-47-9
M. Wt: 296.286
InChI Key: OEPJPTAWNNFNIP-UHFFFAOYSA-N
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Description

“3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H12N4O3 . It has been mentioned in the context of antituberculosis agents .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole ring attached to a benzaldehyde group through an ether linkage . The tetrazole ring is an important structural feature used as a metabolically stable isosteric replacement for the carboxylic acid moiety .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H12N4O3 and an average mass of 296.281 Da .

Scientific Research Applications

Spectroscopic Analysis

3-Methoxy-4-[(1-Phenyl-1H-Tetrazol-5-Yl)Oxy]Benzaldehyde has been utilized in spectroscopic studies. For instance, Özay et al. (2013) synthesized a compound from 2-hydroxy-3-methoxybenzaldehyde and characterized it using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. This study demonstrates the compound's utility in structural determination and characterization (Özay, Yıldız, Ünver, & Durlu, 2013).

Synthesis of New Pharmacophores

The compound has been used in the synthesis of new pharmacophores, as detailed by Bhosle et al. (2012). They developed a synthetic route to produce new pyrazolines and isoxazolines bearing thiazolyl and etheral pharmacophores starting from related chemical precursors. This showcases its application in the development of potentially biologically active compounds (Bhosle, Mali, Pratap, Mane, & Ambedkar, 2012).

Antimicrobial Activity

In the field of antimicrobial research, various analogues of the compound have been synthesized and tested for their antimicrobial activity. For instance, Lal, Yadav, & Kumar (2016) synthesized 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues and evaluated their effectiveness against several bacterial and fungal strains. This research illustrates the compound's role in developing new antimicrobial agents (Lal, Yadav, & Kumar, 2016).

Synthesis of Novel Compounds

The compound has also been involved in the synthesis of novel compounds with potential biological activities. Saeed, Qasim, & Hussain (2015) described the synthesis of substituted aromatic bis-benzaldehydes from hydroxy benzaldehydes, indicating its versatility in creating diverse chemical structures (Saeed, Qasim, & Hussain, 2015).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it’s mentioned in the context of antituberculosis agents. It may bind with hydrophobic pockets of free BSA, which leads to the decrease of the efficient concentrations of compounds capable to bind with aminoacyl-tRNA synthetases .

Future Directions

The compound and its derivatives could be used for further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .

properties

IUPAC Name

3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-21-14-9-11(10-20)7-8-13(14)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPJPTAWNNFNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332214
Record name 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

724755-47-9
Record name 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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